Cas no 333459-59-9 (N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide)
N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
- CHEMBL368939
- AKOS000640169
- F1838-1798
- SR-01000366222-1
- SR-01000366222
- N-{5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
- N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- 333459-59-9
- N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
- AQ-088/42181594
- N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
- Acetamide, N-[5-[[(3-chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-
-
- Inchi: 1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16)
- InChI Key: BVUSWUOQBXRTGR-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCC2=CC=CC(Cl)=C2)S1)(=O)C
Computed Properties
- Exact Mass: 298.9953820g/mol
- Monoisotopic Mass: 298.9953820g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 108Ų
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- Melting Point: 184-186 °C(Solv: ethyl acetate (141-78-6))
- pka: 9.23±0.50(Predicted)
N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1838-1798-2μmol |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-5μmol |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-10μmol |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-20μmol |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-1mg |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-2mg |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-3mg |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-4mg |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-5mg |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1838-1798-10mg |
N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
333459-59-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Professional Introduction to N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 333459-59-9)
N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide, identified by its CAS number 333459-59-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex structure that includes a thiadiazole core and an acetamide functional group, has garnered attention due to its potential applications in medicinal chemistry and drug discovery.
The structural framework of N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is characterized by a thiadiazole ring system, which is known for its versatility in medicinal chemistry. Thiadiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 3-chlorophenylmethylsulfanyl group in this compound adds to its complexity and may contribute to its unique pharmacological profile.
Recent research in the field of heterocyclic chemistry has highlighted the importance of thiadiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications to the thiadiazole core can significantly alter the biological activity of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the binding affinity and selectivity of these molecules towards target enzymes or receptors.
In particular, the acetamide functional group in N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide plays a crucial role in determining its pharmacokinetic properties. Acetamides are commonly found in biologically active molecules and are known for their ability to enhance solubility and metabolic stability. This feature makes them valuable in drug design, as it can improve the bioavailability and duration of action of a therapeutic agent.
The synthesis of N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The thiadiazole ring is typically synthesized through condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization with the 3-chlorophenylmethylsulfanyl group and acetylation to introduce the acetamide moiety are critical steps that must be carefully optimized.
Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework with high precision. These methods not only improve yield but also allow for greater flexibility in modifying the structure of the compound for targeted biological activity.
The biological evaluation of N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has been a focus of recent studies. Preliminary investigations suggest that this compound exhibits promising activity against various biological targets. For example, it has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. Additionally, its interaction with specific receptors has been explored for possible applications in treating inflammatory diseases.
In vitro studies have been instrumental in understanding the mechanism of action of N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide. These experiments have provided insights into how the compound interacts with biological targets at the molecular level. Understanding these interactions is crucial for optimizing drug design and improving therapeutic efficacy. Furthermore, computational modeling techniques have been employed to predict binding affinities and visualize molecular interactions.
The pharmacokinetic profile of N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is another area of active research. Studies have focused on determining its absorption, distribution, metabolism, and excretion (ADME) properties. These data are essential for assessing the potential clinical utility of the compound and for guiding further development efforts. Additionally, formulation studies have been conducted to enhance the stability and bioavailability of this molecule.
The future prospects for N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide are promising. Ongoing research aims to further optimize its structure for improved biological activity and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of heterocyclic chemistry continues to evolve,so too will the potential applications of compounds like this one.
In conclusion,N-(5-{(3-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (CAS No. 333459-59-9) represents a significant advancement in pharmaceutical chemistry。 Its complex structure, featuring a thiadiazole core and an acetamide functional group, offers numerous opportunities for therapeutic development。 With continued research and innovation, this compound has the potential to contribute to new treatments for various diseases。
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